molecular formula C10H12BrFO B13699869 2-Bromo-4-(tert-butoxy)-1-fluorobenzene

2-Bromo-4-(tert-butoxy)-1-fluorobenzene

Cat. No.: B13699869
M. Wt: 247.10 g/mol
InChI Key: LQYLCKVAFADRFT-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxy)-1-fluorobenzene: is an organic compound that features a bromine atom, a tert-butoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the tert-butoxy group. One common method includes:

    tert-Butoxy Group Introduction: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(tert-butoxy)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-4-(tert-butoxy)-1-fluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

    2-Bromo-4-(tert-butoxy)-6-fluoropyridine: Similar structure with a pyridine ring instead of a benzene ring.

    2-Bromo-4-(tert-butoxy)-1-chlorobenzene: Similar structure with a chlorine atom instead of a fluorine atom.

    2-Bromo-4-(tert-butoxy)-1-methylbenzene: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 2-Bromo-4-(tert-butoxy)-1-fluorobenzene is unique due to the presence of both a fluorine atom and a tert-butoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions in biological systems, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-bromo-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3

InChI Key

LQYLCKVAFADRFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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